molecular formula C5H7F2NO B13008372 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane

7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane

Cat. No.: B13008372
M. Wt: 135.11 g/mol
InChI Key: SPSDUMGUYKJJBB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic classification and nomenclature of a chemical compound are fundamental to its identification and differentiation within the vast landscape of organic molecules. For 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, the nomenclature is rooted in the conventions established by the International Union of Pure and Applied Chemistry, ensuring global consistency in chemical communication.

The IUPAC name for this compound is this compound. This nomenclature reveals several critical aspects of the molecule’s structure. The prefix “7,7-difluoro” indicates the presence of two fluorine atoms, each bonded to the seventh carbon atom in the bicyclic system. The “2-oxa” and “5-aza” descriptors specify the substitution of an oxygen atom at the second position and a nitrogen atom at the fifth position, respectively, within the bicyclic framework. The parent structure, “bicyclo[4.1.0]heptane,” denotes a seven-membered bicyclic system with a bridge structure defined by the numbers in the brackets, which correspond to the number of atoms separating the bridgehead carbons.

This compound is classified systematically as a heterocyclic bicyclic compound, specifically an oxaziridine derivative. The inclusion of both oxygen and nitrogen heteroatoms within the bicyclic skeleton positions it within the broader class of bicyclic aziridines and oxaziridines, which are known for their strained ring systems and unique reactivity profiles. The presence of two fluorine atoms further categorizes it as a difluorinated heterocycle, a feature that can significantly influence its electronic properties and chemical behavior.

The following table summarizes key identifiers for this compound:

Property Value
IUPAC Name This compound
Systematic Classification Difluorinated bicyclic oxaziridine derivative
CAS Registry Number 1258640-26-4
Molecular Formula C5H7F2NO
Synonyms EN300-89741; FCH1121778
Purity (commercial sample) 95%

The systematic classification underscores the compound’s membership in the family of bicyclic heterocycles, with the specific arrangement of heteroatoms and fluorine substituents distinguishing it from other structurally related molecules.

Properties

Molecular Formula

C5H7F2NO

Molecular Weight

135.11 g/mol

IUPAC Name

7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C5H7F2NO/c6-5(7)3-4(5)9-2-1-8-3/h3-4,8H,1-2H2

InChI Key

SPSDUMGUYKJJBB-UHFFFAOYSA-N

Canonical SMILES

C1COC2C(C2(F)F)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a fluorinating agent. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Substituents Bicyclic Framework Similarity Score (if available)
7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane C₆H₈F₂NO 7,7-difluoro, 2-oxa, 5-aza [4.1.0] Reference compound
1,1-Difluoro-5-azaspiro[2.4]heptane C₆H₉F₂N 1,1-difluoro, spirocyclic Spiro[2.4] 0.97
8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride C₉H₁₄F₂N·HCl 8,8-difluoro, spirocyclic Spiro[4.5] 0.88
(1S,4S)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane C₅H₇FNO 7-fluoro, stereospecific [2.2.1] N/A
1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane C₆H₇F₃O 1,5,5-trifluoro [4.1.0] N/A

Key Observations:

  • Ring Strain and Reactivity : The [4.1.0] bicyclic system (as in the target compound) exhibits moderate ring strain compared to the more strained [2.2.1] framework (e.g., (1S,4S)-7-fluoro-2-oxa-5-azabicyclo[2.2.1]heptane) . This impacts their stability and synthetic accessibility.
  • Fluorine Substitution : While 1,1-difluoro-5-azaspiro[2.4]heptane shares high structural similarity (0.97) , its spirocyclic architecture reduces electronic effects compared to the fused bicyclic system of the target compound.
  • Stereochemical Complexity : The stereospecific fluorination in (1S,4S)-7-fluoro-2-oxa-5-azabicyclo[2.2.1]heptane highlights the role of chirality in pharmacological activity, a factor less explored in the 7,7-difluoro analog .

Physicochemical and Pharmacological Properties

Property This compound 1,1-Difluoro-5-azaspiro[2.4]heptane (1S,4S)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane
Molecular Weight (g/mol) ~175 (estimated) ~149 153.58
LogP (Predicted) ~0.8 (moderate polarity) ~1.2 ~0.5
Solubility Moderate in polar aprotic solvents High in CH₂Cl₂ Low in water, high in DMSO
Bioactivity Potential kinase inhibitor scaffold Unreported α7 receptor ligand analogs

Notable Trends:

  • Lipophilicity : The spirocyclic derivative (1,1-difluoro-5-azaspiro[2.4]heptane) has higher LogP, favoring membrane permeability, whereas the target compound’s oxa group enhances solubility in polar solvents.
  • Pharmacological Potential: The [2.2.1] system’s rigidity (e.g., in 2,5-diazabicyclo[2.2.1]heptane derivatives) is exploited in CNS-targeting ligands, whereas the [4.1.0] analog’s flexibility may suit protease inhibition .

Biological Activity

7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane is a bicyclic compound notable for its unique structural features and potential biological activities. Its molecular formula is C5H7F2NOC_5H_7F_2NO, with a molecular weight of approximately 135.11 g/mol. This compound has garnered interest due to its structural similarities to other azabicyclic compounds, which have shown various biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound features a bicyclic framework with two fluorine atoms at the 7-position and an oxygen atom integrated into the bicyclic system. This configuration may enhance its reactivity and biological properties due to the influence of fluorine on electrophilic reactivity and the nitrogen atom's potential for nucleophilic reactions.

Table 1: Structural Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
2-Oxa-5-azabicyclo[4.1.0]heptaneLacks fluorine; retains bicyclic structurePotential antimicrobial activity
7-Fluoro-2-oxabicyclo[4.1.0]heptaneContains one fluorine atomAntiviral properties
This compound Two fluorine atoms; unique bicyclic structurePotential interactions with receptors

Research suggests that compounds with similar structures may interact with neurotransmitter systems or bacterial enzymes, indicating that this compound could exhibit similar interactions:

  • Neurotransmitter Receptor Interaction : Compounds in this class may bind to receptors involved in neurotransmission, potentially influencing mood and cognitive functions.
  • Antimicrobial Activity : The structural characteristics suggest potential for antimicrobial properties, as seen in related azabicyclic compounds.

Case Studies and Research Findings

Preliminary studies have indicated that fluorinated azabicyclic compounds can enhance binding affinities to biological targets due to the electronegative nature of fluorine atoms:

  • Binding Affinity Studies : Investigations into similar compounds have shown increased binding affinities to serotonin receptors, which could be relevant for developing antidepressants.
  • Synthesis and Reactivity : Research into the synthesis of derivatives has highlighted the importance of functional groups in facilitating reactions that could lead to biologically active compounds.

Potential Applications

The biological activity of this compound warrants further investigation for possible therapeutic uses in medicine and pharmacology:

  • Medicinal Chemistry : Its unique structure may lead to novel therapeutic agents targeting specific diseases.
  • Pharmacology : Understanding its interaction with biological systems could pave the way for new drug development strategies.

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